3-(Aminomethyl)-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-(Aminomethyl)-1,2-oxazole-5-carboxylic acid: is a heterocyclic compound containing an oxazole ring substituted with an aminomethyl group at the 3-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1,2-oxazole-5-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of α-haloketones with nitriles in the presence of a base.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions. For example, the oxazole ring can be treated with formaldehyde and ammonia or an amine to form the aminomethyl derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the oxazole derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
3-(Aminomethyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1,2-oxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the oxazole ring provides structural rigidity and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-1,2-oxazole-4-carboxylic acid
- 3-(Aminomethyl)-1,3-oxazole-5-carboxylic acid
- 3-(Aminomethyl)-1,2-thiazole-5-carboxylic acid
Uniqueness
3-(Aminomethyl)-1,2-oxazole-5-carboxylic acid is unique due to the specific positioning of the aminomethyl and carboxylic acid groups on the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H6N2O3 |
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Molecular Weight |
142.11 g/mol |
IUPAC Name |
3-(aminomethyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3/c6-2-3-1-4(5(8)9)10-7-3/h1H,2,6H2,(H,8,9) |
InChI Key |
OVOAYLGZGOWVCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1CN)C(=O)O |
Origin of Product |
United States |
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